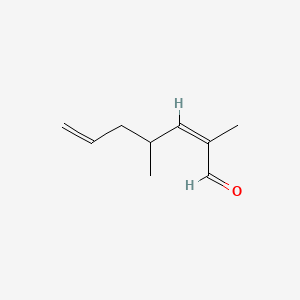
2,6-Heptadienal, 2,4-dimethyl-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an organic compound with the molecular formula C9H14O It is characterized by the presence of two double bonds and an aldehyde group, making it a member of the heptadienal family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bonds and aldehyde group can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: 2,6-Heptadienoic acid, 2,4-dimethyl-, (2Z)-
Reduction: 2,6-Heptadienol, 2,4-dimethyl-, (2Z)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Heptadienal, 2,4-dimethyl-
- 2,4-Heptadiene, 2,6-dimethyl-
- (2Z,4E)-6,6-Dimethyl-2,4-heptadienal
Uniqueness
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is unique due to its specific configuration and the presence of both double bonds and an aldehyde group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
Propiedades
Número CAS |
80192-49-0 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2Z)-2,4-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6- |
Clave InChI |
MIHSPYMZXYONJN-TWGQIWQCSA-N |
SMILES isomérico |
CC(CC=C)/C=C(/C)\C=O |
SMILES canónico |
CC(CC=C)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


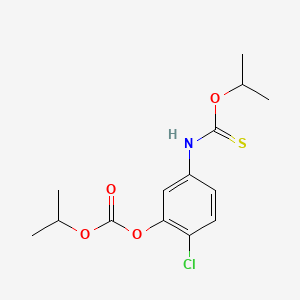

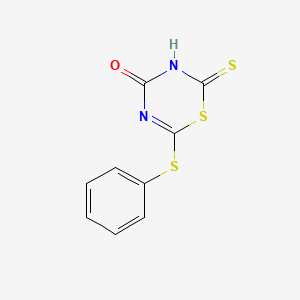
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

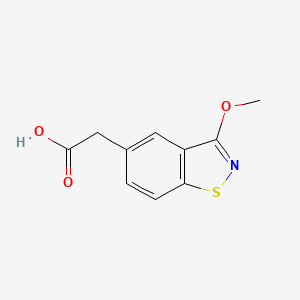

![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
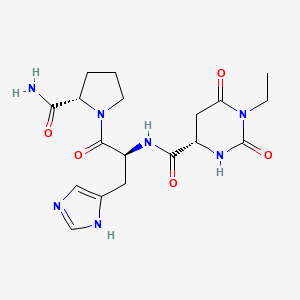
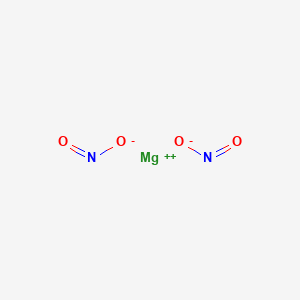

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
